3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine
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Overview
Description
3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine is a bicyclic nitrogen-containing heterocycle. This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure consists of a five-membered pyrrole ring fused to a six-membered nitrogen-containing ring, with methyl groups at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another approach involves the use of stoichiometric amounts of triphenylphosphine, dialkyl acetylenedicarboxylates, and indole-2-carboxaldehyde .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This can convert double bonds to single bonds or reduce functional groups like nitro to amine.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where one atom or group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary widely but can include reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products: The products depend on the specific reaction but can include various functionalized derivatives of the original compound.
Scientific Research Applications
3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action for 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine involves its interaction with various molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Ketorolac: A pyrrolizine derivative used as a nonsteroidal anti-inflammatory drug.
Licofelone: Another pyrrolizine derivative with anti-inflammatory properties.
Uniqueness: 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
CAS No. |
56160-74-8 |
---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3,5-dimethyl-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C9H13N/c1-7-3-5-9-6-4-8(2)10(7)9/h3,5,8H,4,6H2,1-2H3 |
InChI Key |
QEFDTDWWZUGAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC=C(N12)C |
Origin of Product |
United States |
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